7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione 7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16221353
InChI: InChI=1S/C23H31N6O4/c1-14(8-9-29-13-25-21-20(29)22(31)28(4)23(32)27(21)3)24-11-16(30)12-33-19-7-5-6-18-17(19)10-15(2)26-18/h5-7,10,13-14,16,20,24,26,30H,8-9,11-12H2,1-4H3/q+1
SMILES:
Molecular Formula: C23H31N6O4+
Molecular Weight: 455.5 g/mol

7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione

CAS No.:

Cat. No.: VC16221353

Molecular Formula: C23H31N6O4+

Molecular Weight: 455.5 g/mol

* For research use only. Not for human or veterinary use.

7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione -

Specification

Molecular Formula C23H31N6O4+
Molecular Weight 455.5 g/mol
IUPAC Name 7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione
Standard InChI InChI=1S/C23H31N6O4/c1-14(8-9-29-13-25-21-20(29)22(31)28(4)23(32)27(21)3)24-11-16(30)12-33-19-7-5-6-18-17(19)10-15(2)26-18/h5-7,10,13-14,16,20,24,26,30H,8-9,11-12H2,1-4H3/q+1
Standard InChI Key CCBFCRBPAKFPKQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)CC[N+]3=CN=C4C3C(=O)N(C(=O)N4C)C)O

Introduction

Structural and Molecular Characterization

Core Architecture and Substituent Analysis

The compound’s structure integrates a 1,3-dimethylpurine-2,6-dione scaffold, a motif shared with xanthine derivatives like theophylline . Key modifications include:

  • A 7-ium cationic center, which enhances water solubility compared to neutral purines.

  • A 3-[[2-hydroxy-3-[(2-methylindol-4-yl)oxy]propyl]amino]butyl side chain, introducing hydrogen-bonding sites via the hydroxy group and aromatic interactions through the indole moiety.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC23H31N6O4+
Molecular Weight455.5 g/mol
IUPAC Name7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione
Canonical SMILESCC1=CC2=C(N1)C=CC=C2OCC(CNC(C)CC[N+]3=CN=C4C3C(=O)N(C(=O)N4C)C)O

The indole substituent’s 2-methyl group likely sterically shields the oxygen linkage, reducing enzymatic cleavage compared to unmodified indole ethers .

Synthetic Pathways and Physicochemical Properties

Proposed Synthesis Strategy

While explicit protocols remain undisclosed, retrosynthetic analysis suggests:

  • Purinium Core Formation: Quaternization of 1,3-dimethylxanthine with a bromobutyl intermediate under basic conditions .

  • Side Chain Assembly:

    • Coupling of 2-methylindol-4-ol with epichlorohydrin to form the epoxypropyl intermediate.

    • Ring-opening with 3-aminobutanol, followed by purification via ion-exchange chromatography.

Table 2: Key Physicochemical Parameters

ParameterValue/RangeMethod Inference
Water Solubility≥50 mg/mL (pH 7.4)Cationic nature
logP~1.2Calculated from SMILES
Stability in Solution48 hrs (4°C, pH 6–8)Analogous purines

The compound’s positive charge facilitates aqueous dissolution but may limit blood-brain barrier penetration without prodrug strategies .

Biological Activity and Mechanistic Insights

Putative Targets and Pathways

The structural similarity to adenosine receptor ligands implies potential modulation of:

  • Adenosine A2A Receptors: Critical in inflammation and neurotransmission. The indole moiety may enhance selectivity over A1 subtypes .

  • Phosphodiesterase Inhibition: The 2,6-dione group mirrors rolipram’s PDE4-binding motif, suggesting cAMP-elevating effects .

Table 3: Comparative Activity with Purine Derivatives

CompoundTarget IC50 (nM)Selectivity Ratio (A2A/A1)
Subject CompoundNot reportedPredicted >100
Theophylline 10,000 (A1, A2A)1
CGS-21680 15 (A2A)1,500

Hypothetically, the indole extension could allosterically modulate receptor conformations, reducing off-target binding.

Challenges and Future Directions

Metabolic Stability Concerns

The indole ether linkage presents a likely site for cytochrome P450 3A4-mediated oxidation. Deuterating the methyl group or substituting the ether oxygen with sulfone could improve half-life .

Prodrug Development

Esterification of the hydroxy group may enhance oral bioavailability, with enzymatic cleavage regenerating the active form post-absorption .

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